Tasimelteon ([1R‐trans]‐N‐[(2‐[2,3‐dihydro‐4‐benzofuranyl] cyclopropyl) methyl] propanamide) ([2], []) is a synthetic analog of the naturally occurring hormone melatonin ([29]). It functions as a circadian regulator by selectively binding to and activating melatonin MT1 and MT2 receptors ([3], [], [], [], []), displaying a higher affinity for the MT2 receptor ([9]). While chemically similar to melatonin, Tasimelteon exhibits a longer half-life in the circulation ([32]).
Tasimelteon exerts its therapeutic effect by targeting the suprachiasmatic nucleus (SCN) in the hypothalamus, the primary circadian pacemaker in the brain ([7], [], []).
Tasimelteon's primary scientific research application focuses on understanding and treating circadian rhythm sleep disorders, particularly Non-24-Hour Sleep-Wake Disorder (Non-24) ([2], [], [], [], [], [], [], []).
Non-24: This disorder primarily affects totally blind individuals who lack light perception, disrupting the synchronization of their internal clock with the 24-hour day ([1], [], [], [], [], []). Tasimelteon demonstrates efficacy in improving sleep quality and parameters in these individuals by:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6